REACTION_SMILES
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[Br:1][c:2]1[s:3][c:4]([C:8](=[O:9])[OH:10])[c:5]([CH3:7])[n:6]1.[CH:11]([N:12]([CH:13]([CH3:14])[CH3:15])[CH2:16][CH3:17])([CH3:18])[CH3:19].[Cl:55][CH2:56][Cl:57].[NH2:47][CH2:48][c:49]1[cH:50][cH:51][cH:52][cH:53][cH:54]1.[P-:20]([F:21])([F:22])([F:23])([F:24])([F:25])[F:26].[n:27]1([O:28][P+:29]([N:30]([CH3:31])[CH3:32])([N:33]([CH3:34])[CH3:35])[N:36]([CH3:37])[CH3:38])[c:39]2[cH:40][cH:41][cH:42][cH:43][c:44]2[n:45][n:46]1>>[Br:1][c:2]1[s:3][c:4]([C:8](=[O:10])[NH:47][CH2:48][c:49]2[cH:50][cH:51][cH:52][cH:53][cH:54]2)[c:5]([CH3:7])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Br)sc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)[P+](On1nnc2ccccc21)(N(C)C)N(C)C
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Name
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Type
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product
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Smiles
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Cc1nc(Br)sc1C(=O)NCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |